molecular formula C8H9N3O2 B13314975 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13314975
M. Wt: 179.18 g/mol
InChI Key: CEQKDGZSCRXCAK-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1565534-28-2) is a pyrazolo-pyrimidine derivative characterized by a methoxymethyl (-CH2-O-CH3) substituent at the C7 position of the bicyclic core. Its molecular weight is 193.20 g/mol, and it serves as a scaffold for developing bioactive molecules due to the pyrazolo[1,5-a]pyrimidine skeleton’s versatility in medicinal chemistry .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

7-(methoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-13-5-6-4-8(12)10-7-2-3-9-11(6)7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

CEQKDGZSCRXCAK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC2=CC=NN21

Origin of Product

United States

Preparation Methods

Green Synthetic Approach via Ultrasonic-Assisted Cyclization

Method Overview:
A notable environmentally friendly method employs ultrasonic irradiation to facilitate the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including methylated variants like the target compound. This approach minimizes solvent use and reaction time while maximizing yields.

Reaction Scheme & Conditions:

  • Reactants: Aminopyrazoles with symmetric or asymmetric alkynes (e.g., methyl propiolate, ethyl propiolate, or dimethyl acetylenedicarboxylate).
  • Catalyst: Potassium hydrogen sulfate (KHSO₄).
  • Solvent: Aqueous ethanol.
  • Conditions: Ultrasonic irradiation at 60°C for 9–12 minutes.
  • Model reaction: Pyrazole derivative with methyl propiolate yields the methylated pyrazolopyrimidine.

Experimental Data & Yields:

Reactants Solvent Temperature Time Yield (%) Spectral Data
Aminopyrazole + methyl propiolate Ethanol/water 60°C 9–12 min 84–92 Confirmed via NMR, IR, MS

Mechanism:
Protonation of the ester carbonyl oxygen by KHSO₄ enhances electrophilicity, enabling aza-Michael addition of aminopyrazoles, followed by cyclization and methoxy group elimination, forming the pyrazolopyrimidine core with a methoxymethyl substituent at position 7.

Conventional Condensation and Cyclization

Method Overview:
A classical route involves condensation of 5-aminopyrazoles with suitable 1,3-dicarbonyl compounds or ketoesters, followed by cyclization under acidic conditions to afford the desired heterocycle.

Reaction Conditions:

  • Reactants: 5-Aminopyrazoles with formaldehyde derivatives or methylating agents.
  • Catalyst: Sulfuric acid or acetic acid.
  • Solvent: Acetic acid or ethanol.
  • Temperature: Reflux (~100°C).
  • Duration: 4–8 hours.

Sample Procedure & Data:

  • Mix 5-aminopyrazole with formaldehyde or methylating agents in acetic acid.
  • Reflux for 4–6 hours.
  • Isolate the product via filtration, washing, and recrystallization.

Yields & Spectral Data:

Compound Yield (%) Melting Point Spectral Confirmation
7-(methoxymethyl)-pyrazolopyrimidinone 75–85 250–255°C NMR (1H, 13C), IR, MS

Notes:
This method often yields the compound with high purity, suitable for further derivatization.

Microwave-Assisted Synthesis

Method Overview:
Microwave irradiation accelerates heterocycle formation via rapid heating, reducing reaction times significantly.

Reaction Conditions:

  • Reactants: 5-Aminopyrazoles with methyl or ethyl esters.
  • Catalyst: None or acid catalyst (e.g., H₂SO₄).
  • Solvent: Ethanol or acetic acid.
  • Microwave power: 300–500 W.
  • Duration: 5–10 minutes.

Experimental Outcomes:

  • Yields: 52–95%, depending on substituents.
  • Reaction completion monitored by TLC and spectral analysis.

Advantages:

  • Short reaction times (~5 min).
  • High yields and purity.

One-Pot Multi-Step Synthesis

Method Overview:
Combines condensation, cyclization, and methylation in a single vessel, often under microwave or ultrasonic conditions.

Procedure:

  • React 5-aminopyrazoles with methylating agents (e.g., methyl iodide or dimethyl sulfate) and formaldehyde derivatives.
  • Use acid catalysts like sulfuric acid or p-toluenesulfonic acid.
  • Apply microwave irradiation or ultrasonic waves for 10–15 minutes.

Research Data & Yields:

Reaction Type Yield (%) Conditions Notes
One-pot microwave 70–90 Microwave, acid catalyst Efficient, minimal purification

Summary of Key Research Outcomes

Method Advantages Limitations Typical Yield (%) References
Ultrasonic-assisted green synthesis Eco-friendly, rapid Requires ultrasonic equipment 84–92
Conventional acid-catalyzed condensation High purity, well-established Longer reaction times 75–85
Microwave-assisted synthesis Fast, high yield Equipment cost 52–95
One-pot multi-step Simplified process Optimization needed 70–90

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various functionalization reactions to modify its structure and biological activity:

Oxidation and Reduction

  • Oxidation : Converts the compound to N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction : Produces dihydro derivatives using reducing agents such as sodium borohydride (NaBH4).

Formylation

Functionalization at position 3 is achieved via Vilsmeier-Haack reaction , introducing a formyl group. This reaction is influenced by the electronic properties of substituents (e.g., electron-donating thiophene rings enhance yields) .

Reaction Type Reagents Product
FormylationDMF, POCl₃, HCONH₂3-formylated derivative
OxidationH₂O₂, m-CPBAN-oxide derivative

Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling : Enables C3-arylation using aryl/heteroaryl boronic acids and palladium catalysts (e.g., XPhosPdG2/XPhos). This method avoids debromination and is scalable for diverse substrates .

Solvent Effects and Mechanistic Insights

  • Protic vs. Aprotic Solvents : Protic solvents (e.g., acetic acid) favor hydroxylated products (pyrazolo[1,5-a]pyrimidin-7-ol), while aprotic solvents (e.g., toluene) yield ketone derivatives (pyrazolo[1,5-a]pyrimidin-7(4H)-one) .

  • Tautomerism : The core structure exists in equilibrium between tautomeric forms, with the keto-enol form confirmed via X-ray crystallography .

Biological Activity-Modulating Reactions

Derivatives of this compound exhibit anticancer activity through kinase inhibition (e.g., CDKs). Chemical modifications, such as introducing trifluoromethyl or isopropyl groups, influence biological efficacy and selectivity .

Key Findings from Research

  • Structure-Activity Relationships (SAR) : Substituents at positions 2, 3, and 7 critically affect antitubercular and anticancer activity. For example, methoxymethyl groups enhance solubility and target binding .

  • Mechanistic Resistance : Resistance in Mycobacterium tuberculosis involves mutations in FAD-dependent hydroxylases (e.g., Rv1751), which degrade the compound via hydroxylation .

This compound’s versatility in chemical transformations and its potential therapeutic applications underscore its importance in medicinal chemistry research.

Scientific Research Applications

7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It has a molecular weight of 193.20 g/mol. The compound features a methoxymethyl group at the seventh position and a methyl group at the third position of the pyrazolo[1,5-a]pyrimidine structure, influencing its chemical properties and biological activities. The unique substituents on the core structure contribute to its potential applications in medicinal chemistry and materials science. This compound has garnered interest for its potential biological activities, particularly as an enzyme inhibitor.

Scientific Research Applications

7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one's applications are diverse. Studies on the interactions of 7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one with biological targets have shown promising results. Its mechanism of action likely involves binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, its role as a potential CDK inhibitor highlights its importance in regulating cell proliferation and survival pathways in cancer cells.

  • Potential anticancer agent Research indicates that it may interact with specific molecular targets, potentially inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Therapeutic applications It has been explored for other therapeutic applications due to its interactions with biological macromolecules.

Structural Similarities

Several compounds share structural similarities with 7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one:

Compound NameStructural FeaturesUnique Aspects
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineContains nitro groupsKnown for explosive properties
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneAmino substituent on the ringPotential use in pharmaceuticals
3-Methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneLacks methoxymethyl groupSimpler structure with less reactivity

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

Structural and Substituent Variations

The C7 position is a critical modification site for pyrazolo[1,5-a]pyrimidin-5-ones. Key analogs include:

Compound Name C7 Substituent Molecular Weight (g/mol) Key Properties/Applications References
7-(Trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one -CF3 216.13 (estimated) Electron-withdrawing; used in anti-inflammatory agents and MAO-B inhibitors
7-(2-Methylpropyl)-pyrazolo[1,5-a]pyrimidin-5-one -(CH2)CH(CH3)2 191.23 Lipophilic; potential pharmacokinetic optimization
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one -Ph (triazolo core) 231.25 Heterocycle variation; unexplored bioactivity
7-Hydroxy-2-methyl-pyrazolo[1,5-a]pyrimidin-5-one -OH 165.15 Polar; may influence solubility

Key Observations :

  • Electron Effects : The methoxymethyl group (-CH2-O-CH3) is electron-donating, contrasting with the electron-withdrawing -CF3 group in 7-trifluoromethyl analogs. This difference impacts reactivity in cross-coupling reactions and binding interactions in biological targets .
  • Lipophilicity : The 7-(2-methylpropyl) derivative exhibits higher lipophilicity than the methoxymethyl analog, which may enhance membrane permeability .

Physicochemical Properties

  • Solubility : The methoxymethyl group’s polarity may improve aqueous solubility compared to alkyl-substituted analogs (e.g., 7-(2-methylpropyl)) but reduce it relative to hydroxylated derivatives .
  • Metabolic Stability : Ether bonds (methoxymethyl) are generally more metabolically stable than ester-linked groups, offering advantages in drug design .

Biological Activity

7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a methoxymethyl group at the seventh position and a methyl group at the third position, which significantly influence its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor with anticancer properties.

Molecular Structure

  • Molecular Formula : C9_9H11_{11}N3_3O2_2
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1565534-28-2

Physical Properties

PropertyValue
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

Research indicates that this compound may interact with specific molecular targets, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Anticancer Activity

Several studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell growth.
  • Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, it exhibited a synergistic effect, enhancing cytotoxicity against resistant cancer cell lines .

Antitubercular Activity

This compound has also been identified as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed its ability to inhibit bacterial growth without significant cytotoxicity to host cells .

Other Biological Activities

The compound has shown various other biological activities:

  • Antifungal Properties : Preliminary studies indicated moderate antifungal activity against specific strains .
  • Enzyme Inhibition : It has been explored for its interactions with different biological macromolecules, suggesting diverse therapeutic applications beyond oncology .

Structure-Activity Relationship (SAR)

A focused library of analogues has been synthesized to explore the SAR of this compound. Key findings include:

  • Methylation at specific positions resulted in loss of activity.
  • The presence of the methoxymethyl group significantly enhances binding affinity to target enzymes compared to simpler analogues .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneLacks methoxymethyl groupSimpler structure with less reactivity
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineContains nitro groupsKnown for explosive properties
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneAmino substituent on the ringPotential use in pharmaceuticals

Study on Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly inhibited cell viability and induced apoptosis. Furthermore, when combined with doxorubicin, a notable synergistic effect was observed .

Study on Antitubercular Activity

In another study focusing on antitubercular properties, derivatives of the compound were screened for their ability to inhibit M. tuberculosis. The most active compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in macrophage models .

Q & A

Q. What are the key synthetic pathways and characterization methods for 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?

The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core. A common method includes refluxing precursors (e.g., hydroxy derivatives) with phosphorus oxychloride and triethylamine in 1,4-dioxane, followed by purification via column chromatography . Characterization relies on HRMS (e.g., m/z [M+H]+: 254.1042) and elemental analysis (C, H, N percentages) to confirm molecular composition . 1H/13C NMR is critical for structural elucidation, particularly to distinguish methoxymethyl substituents and verify regiochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to potential toxicity, use PPE (gloves, lab coats, respirators) to avoid inhalation or skin contact . Work in a fume hood to minimize exposure to dust/aerosols. Waste should be segregated and disposed via certified biohazard services . In case of spills, avoid water dispersion; use absorbent materials and consult safety data sheets for tailored cleanup procedures .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization requires balancing stoichiometry, solvent choice, and reaction time. For example, using excess phosphorus oxychloride (≥2.5 eq.) in refluxing 1,4-dioxane improves conversion rates of hydroxy precursors to chlorinated intermediates . Post-reaction neutralization with NaHCO₃ and extraction with CH₂Cl₂ enhance purity before column chromatography . Kinetic studies via HPLC monitoring can identify bottlenecks, such as byproduct formation .

Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?

Contradictions in NMR or MS data may arise from tautomerism or impurities. Validate results using 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations . Cross-reference with computational models (DFT calculations) to predict chemical shifts and compare with experimental data . For mass spectrometry, high-resolution instruments (HRMS-ESI) reduce ambiguity by matching exact masses within <1 ppm error .

Q. What strategies are effective for evaluating the biological activity of pyrazolo[1,5-a]pyrimidinone derivatives?

Prioritize in vitro assays targeting receptors or enzymes linked to therapeutic pathways (e.g., benzodiazepine receptors, COX-2) . Structure-activity relationship (SAR) studies can assess the impact of substituents: for example, trifluoromethyl groups enhance metabolic stability and binding affinity in anticancer analogs . Use sea urchin embryo assays or cancer cell panels (e.g., NCI-60) for cytotoxicity profiling .

Q. Can computational modeling predict the pharmacological potential of novel analogs?

Yes. Molecular docking (AutoDock, Schrödinger) can simulate interactions with target proteins (e.g., CRF1 receptors) to prioritize analogs for synthesis . ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, such as logP and bioavailability, guiding functional group modifications . Validate predictions with in vitro permeability assays (Caco-2 models) .

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